

Spectroscopic comparison of 4-Bromophthalic acid and its anhydride

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Compound of Interest

Compound Name: 4-Bromophthalic acid

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A Spectroscopic Showdown: 4-Bromophthalic Acid vs. Its Anhydride

For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of **4-Bromophthalic acid** and its corresponding anhydride, offering key data and experimental insights to aid in their differentiation and characterization.

This comparison utilizes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral features of **4-Bromophthalic acid** and 4-Bromophthalic anhydride. The transformation from the diacid to the anhydride results in significant changes in their respective spectra, providing clear markers for identification and analysis.

At a Glance: Key Spectroscopic Differences

Spectroscopic Technique	4-Bromophthalic Acid	4-Bromophthalic Anhydride	Key Differentiator
Infrared (IR)	Broad O-H stretch ($\sim 3000\text{ cm}^{-1}$), C=O stretch ($\sim 1700\text{ cm}^{-1}$)	Absence of broad O-H stretch, Two C=O stretches ($\sim 1845\text{ cm}^{-1}$ and $\sim 1770\text{ cm}^{-1}$)	Presence/absence of the broad hydroxyl group peak and the number of carbonyl peaks.
^1H NMR	Aromatic protons, Carboxylic acid proton (broad singlet, downfield)	Aromatic protons only	Presence of the highly deshielded and broad carboxylic acid proton signal.
^{13}C NMR	Aromatic carbons, Carboxylic acid carbonyl carbon ($\sim 167\text{ ppm}$)	Aromatic carbons, Anhydride carbonyl carbons ($\sim 162\text{ ppm}$)	Chemical shift of the carbonyl carbons.
Mass Spectrometry	Molecular Ion Peak (M^+) at m/z 244/246	Molecular Ion Peak (M^+) at m/z 226/228	A difference of 18 amu in the molecular ion peak, corresponding to the loss of a water molecule.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The most striking difference between the IR spectra of **4-Bromophthalic acid** and its anhydride lies in the hydroxyl (O-H) and carbonyl (C=O) stretching regions.

4-Bromophthalic Acid: The spectrum is characterized by a very broad absorption band in the region of $3300\text{--}2500\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the carboxylic acid groups, broadened due to hydrogen bonding. A strong, sharp absorption peak is observed around 1700 cm^{-1} corresponding to the C=O stretching of the carboxyl groups.^{[1][2][3]}

4-Bromophthalic Anhydride: The broad O-H stretching band is absent in the anhydride's spectrum. A key feature is the appearance of two distinct C=O stretching bands, a consequence of symmetric and asymmetric stretching of the two carbonyl groups in the anhydride ring. These typically appear at higher wavenumbers than the acid's carbonyl stretch, around 1845 cm^{-1} and 1770 cm^{-1} .^[4]

Feature	4-Bromophthalic Acid (cm^{-1})	4-Bromophthalic Anhydride (cm^{-1})
O-H Stretch	~3300-2500 (broad, strong)	Absent
C=O Stretch	~1700 (strong)	~1845 (strong), ~1770 (strong)
C-O Stretch	~1300-1200 (medium)	~1250 (strong)
Aromatic C-H Stretch	~3100-3000 (medium)	~3100-3000 (medium)
Aromatic C=C Stretch	~1600, ~1475 (medium)	~1600, ~1475 (medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (^1H) and carbon (^{13}C).

The ^1H NMR spectra of both compounds will show signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the benzene ring. The splitting patterns of these signals will be complex due to the substitution pattern.

The defining difference is the presence of a signal for the carboxylic acid protons in **4-Bromophthalic acid**. This signal is typically a broad singlet located far downfield (often >10 ppm) due to the acidic nature of the protons. This peak is absent in the spectrum of the anhydride.^[5]

Feature	4-Bromophthalic Acid (ppm)	4-Bromophthalic Anhydride (ppm)
Aromatic Protons	Multiplets in the 7.0-8.5 region	Multiplets in the 7.0-8.5 region
Carboxylic Acid Proton	Broad singlet, >10 ppm	Absent

In the ^{13}C NMR spectra, both compounds will exhibit signals for the aromatic carbons. The key distinction lies in the chemical shift of the carbonyl carbons.

For **4-Bromophthalic acid**, the carbonyl carbon of the carboxylic acid groups will appear at approximately 167 ppm. In contrast, the carbonyl carbons of the anhydride are typically found at a slightly different chemical shift, around 162 ppm.[\[6\]](#)[\[7\]](#)

Feature	4-Bromophthalic Acid (ppm)	4-Bromophthalic Anhydride (ppm)
Aromatic Carbons	Signals in the 120-140 region	Signals in the 120-140 region
Carbonyl Carbon	~167	~162

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M^+) is a crucial piece of data for determining the molecular weight of a compound.

Due to the presence of a bromine atom, both compounds will exhibit a characteristic $M+2$ isotope peak, with the two peaks (M^+ and $M+2$) having nearly equal intensity, which is a hallmark of bromine-containing compounds.[\[8\]](#)

The molecular weight of **4-Bromophthalic acid** is 244.97 g/mol, and its mass spectrum will show a molecular ion peak at m/z 244 and 246. 4-Bromophthalic anhydride has a molecular weight of 226.96 g/mol, resulting from the loss of a water molecule (18.01 g/mol) from the acid. Its mass spectrum will, therefore, show a molecular ion peak at m/z 226 and 228.[\[4\]](#)[\[9\]](#) This difference of 18 mass units is a definitive indicator of the anhydride formation.

Feature	4-Bromophthalic Acid (m/z)	4-Bromophthalic Anhydride (m/z)
Molecular Ion (M^+)	244	226
Isotope Peak ($M+2$) ⁺	246	228

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific spectrometer being used.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[\[10\]](#)
- **Data Acquisition:** A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm^{-1} .[\[11\]](#)[\[12\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

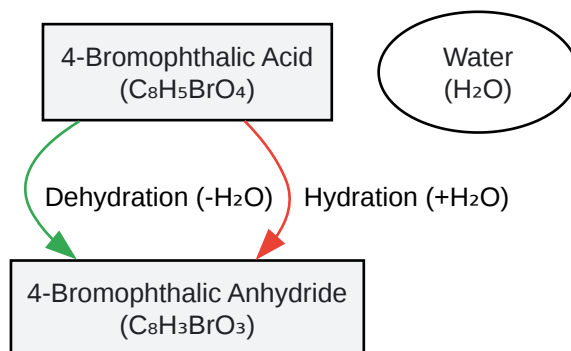
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[\[13\]](#)[\[14\]](#)
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a single pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[15]
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[16]
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

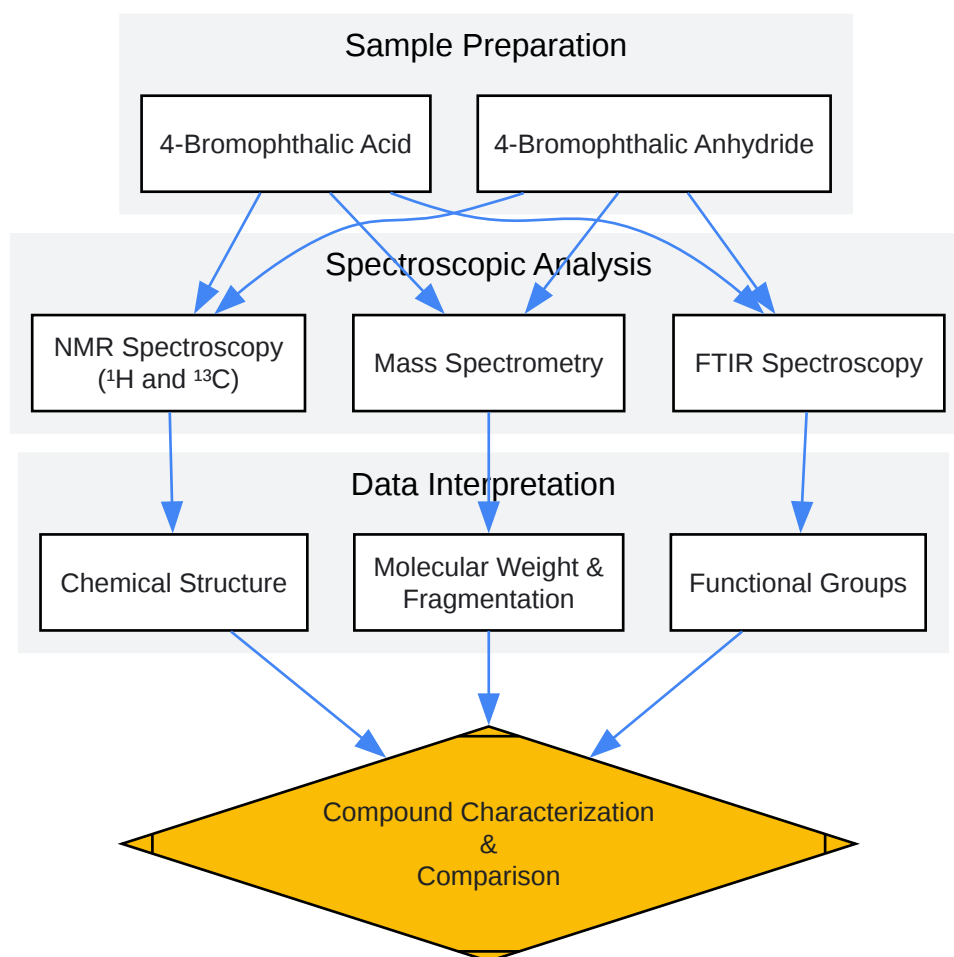
Visualizing the Relationship and Workflow

To further clarify the relationship between **4-Bromophthalic acid** and its anhydride, and the general workflow for their spectroscopic analysis, the following diagrams are provided.



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Caption: Chemical relationship between **4-Bromophthalic acid** and its anhydride.



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Caption: General experimental workflow for spectroscopic comparison.

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